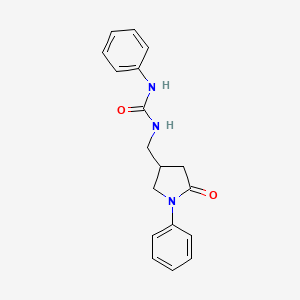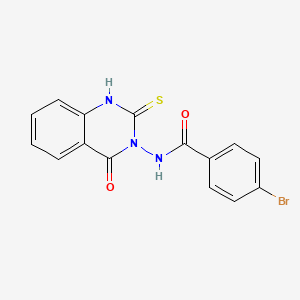![molecular formula C13H20N4OS B2789172 1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920368-23-6](/img/structure/B2789172.png)
1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound that features a piperazine ring, a thioxo group, and a cyclopenta[d]pyrimidinone core
Mecanismo De Acción
Target of Action
The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
The compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its activity, preventing the normal response. Additionally, it acts as a partial agonist of the 5-HT1A receptor
Biochemical Pathways
Given its interaction with the α2-adrenergic and 5-ht1a receptors, it likely influencesneurotransmitter release and neuronal excitability . These effects could have downstream impacts on various physiological processes, including mood regulation and response to stress .
Pharmacokinetics
Given its structural similarity to other piperazine derivatives, it may have similar pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on neurotransmitter systems. By antagonizing the α2-adrenergic receptor and partially agonizing the 5-HT1A receptor, it could alter neuronal signaling and potentially influence behaviors and physiological responses associated with these neurotransmitter systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(piperazin-1-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of ethylenediamine with diethanolamine under reflux conditions.
Cyclization: The piperazine derivative is then subjected to cyclization with a suitable cyclopentanone derivative in the presence of a strong acid catalyst, such as sulfuric acid, to form the cyclopenta[d]pyrimidinone core.
Thioxo Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thioxo group, using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thioxo derivatives.
Substitution: N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a neuroprotective and anti-inflammatory agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparación Con Compuestos Similares
1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be compared with other similar compounds:
Pyrimidinylpiperazine Derivatives: Compounds such as 1-(2-pyrimidinyl)piperazine share structural similarities but differ in their pharmacological profiles and receptor affinities.
Triazole-Pyrimidine Hybrids: These compounds, like ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate, exhibit distinct neuroprotective and anti-inflammatory properties.
Conclusion
1-(2-(Piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Propiedades
IUPAC Name |
1-(2-piperazin-1-ylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13-15-12(19)10-2-1-3-11(10)17(13)9-8-16-6-4-14-5-7-16/h14H,1-9H2,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQZPXPIMVWFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2789090.png)
![7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2789091.png)

![8-(3-((5-chloro-2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789094.png)
![3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B2789097.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2789101.png)
![methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2789102.png)
![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride](/img/structure/B2789103.png)
![N-(3-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2789104.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2789105.png)
![Ethyl 4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2789110.png)
![ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2789112.png)
